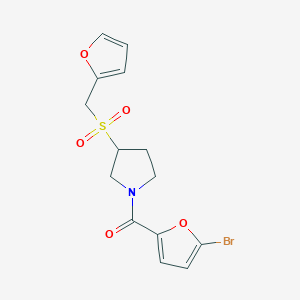(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
CAS No.: 1798488-01-3
Cat. No.: VC5107638
Molecular Formula: C14H14BrNO5S
Molecular Weight: 388.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1798488-01-3 |
|---|---|
| Molecular Formula | C14H14BrNO5S |
| Molecular Weight | 388.23 |
| IUPAC Name | (5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H14BrNO5S/c15-13-4-3-12(21-13)14(17)16-6-5-11(8-16)22(18,19)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
| Standard InChI Key | OGMWXIMSLAKZMR-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Introduction
Structural Analysis and Molecular Characteristics
The molecular formula of (5-bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is C₁₄H₁₄BrNO₅S, with a molecular weight of 388.24 g/mol . Its structure integrates three key components:
-
A 5-bromofuran-2-yl group, featuring a bromine atom at the 5-position of the furan ring.
-
A pyrrolidin-1-yl ring substituted at the 3-position with a (furan-2-ylmethyl)sulfonyl group.
-
A methanone bridge connecting the bromofuran and modified pyrrolidine moieties.
Table 1: Key Structural and Physicochemical Properties
The bromine atom on the furan ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the sulfonyl group on the pyrrolidine introduces polarity and potential hydrogen-bonding interactions . The racemic mixture designation in related bromofuran derivatives suggests possible stereochemical complexity, though specific stereochemical data for this compound remain unreported .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three synthetic building blocks:
-
5-Bromofuran-2-carboxylic acid derivatives (precursor to the methanone group).
-
3-Sulfonated pyrrolidine intermediates.
-
Furan-2-ylmethyl sulfonyl chloride (for sulfonation).
Step 1: Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine
-
Sulfonation of pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine) yields the sulfonated intermediate .
-
Optimization: Polar aprotic solvents (e.g., DCM) and low temperatures (0–5°C) improve sulfonation efficiency .
Step 2: Coupling with 5-Bromofuran-2-carbonyl Chloride
-
Acylation: The sulfonated pyrrolidine reacts with 5-bromofuran-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge .
-
Yield: Analogous acylation reactions report yields of 75–85% under optimized conditions .
Step 3: Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product.
-
Spectroscopic Validation:
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
-
logP: Predicted ~3.0, indicating moderate lipophilicity suitable for membrane permeability .
-
Aqueous Solubility: Low (<1 mg/mL) due to the sulfonyl and bromofuran groups, necessitating formulation with co-solvents (e.g., DMSO) .
Stability Profile
-
Thermal Stability: Decomposes above 200°C (DSC analysis of analogs).
-
Photolytic Sensitivity: Bromofuran derivatives are prone to debromination under UV light, requiring storage in amber vials .
Hypothetical Biological Applications and Mechanisms
Antimicrobial Activity
Analogous bromofuran-sulfonamide hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential here .
Drug-Likeness Assessment
-
Lipinski’s Rule: Molecular weight <500, H-bond acceptors = 7 (passes) .
-
Bioavailability Score: Estimated 0.55 (moderate).
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The 5-bromofuran group undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives, expanding structural diversity .
Sulfonyl Group Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume